molecular formula C42H48N4O7 B15338477 tert-Butyl ((R)-5-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate

tert-Butyl ((R)-5-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate

Cat. No.: B15338477
M. Wt: 720.9 g/mol
InChI Key: FSNKYAMDHPYUFM-FZNHDDJXSA-N
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Description

Fmoc-Phe-Lys(Boc)-PAB is a synthetic peptide derivative that combines fluorenylmethyloxycarbonyl (Fmoc), phenylalanine (Phe), lysine (Lys) with a tert-butyloxycarbonyl (Boc) protecting group, and para-aminobenzoic acid (PAB). This compound is commonly used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe-Lys(Boc)-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Boc group protects the side chain of lysine. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of Fmoc-Phe-Lys(Boc)-PAB follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe-Lys(Boc)-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence with the removal of protecting groups. Side products may include truncated peptides or peptides with incomplete deprotection .

Mechanism of Action

The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB involves its incorporation into peptide chains during synthesis. The Fmoc and Boc groups protect the amino and side chain functionalities, respectively, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to extend the peptide chain .

Properties

Molecular Formula

C42H48N4O7

Molecular Weight

720.9 g/mol

IUPAC Name

tert-butyl N-[(5R)-5-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate

InChI

InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m1/s1

InChI Key

FSNKYAMDHPYUFM-FZNHDDJXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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